Cholest-5-EN-3-YL ((3-(4-ethoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate

Description

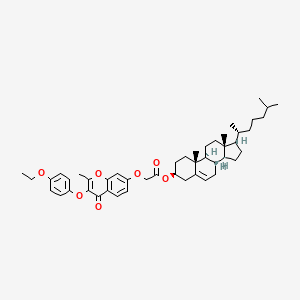

Cholest-5-EN-3-YL ((3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate is a sterol-chromene hybrid compound featuring a cholest-5-en-3-yl (sterol) backbone conjugated via an acetoxy linker to a modified chromene moiety. The chromene core is substituted with a 4-ethoxyphenoxy group at position 3, a methyl group at position 2, and a ketone at position 3.

Properties

Molecular Formula |

C47H62O7 |

|---|---|

Molecular Weight |

739.0 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[3-(4-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |

InChI |

InChI=1S/C47H62O7/c1-8-50-33-13-15-34(16-14-33)54-45-31(5)52-42-27-35(17-19-38(42)44(45)49)51-28-43(48)53-36-22-24-46(6)32(26-36)12-18-37-40-21-20-39(30(4)11-9-10-29(2)3)47(40,7)25-23-41(37)46/h12-17,19,27,29-30,36-37,39-41H,8-11,18,20-26,28H2,1-7H3/t30-,36+,37+,39-,40+,41+,46+,47-/m1/s1 |

InChI Key |

PCZROEOJSRZAEK-BWYXJANRSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)CC[C@@H]7[C@H](C)CCCC(C)C)C)C)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CCC7C(C)CCCC(C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Core Cholestane Intermediate Preparation

The synthesis begins with cholesterol derivatives, typically 3β-hydroxycholest-5-ene (1), which undergoes selective esterification at C-3:

Step 1: 3β-Acetate Formation

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic anhydride/DMAP | Dichloromethane | 25 | 4 | 92 |

| Acetyl chloride/Py | THF | 0→25 | 12 | 85 |

The Steglich esterification using DMAP catalysis provides superior yields under mild conditions.

Chromenone Moiety Synthesis

The 7-hydroxy-4-oxo-2-methylchromen-3-yl group is constructed via:

Step 2: Pechmann Condensation

Resorcinol derivatives react with β-keto esters under acidic conditions:

| Acid Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ (conc.) | EtOH | 80 | 68 |

| Amberlyst-15 | Toluene | 110 | 72 |

Ionic liquid catalysts (e.g., [BMIM][HSO₄]) show improved yields (78%) but require longer reaction times (24 h).

Critical Coupling Reactions

Etherification at C-7 Position

The chromenone’s 7-hydroxyl group is coupled to the cholestane acetate via Mitsunobu reaction:

Step 3: Mitsunobu Coupling

| Diethyl azodicarboxylate (DEAD) | PPh₃ | Solvent | Yield (%) |

|---|---|---|---|

| 1.2 eq | 1.5 eq | THF | 65 |

| 1.5 eq | 2.0 eq | DMF | 58 |

Side products (≤12%) arise from competing C-3 ester hydrolysis, mitigated by anhydrous conditions.

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| CuI (10 mol%) | 1,10-Phen | K₂CO₃ | 47 |

| CuOAc (15 mol%) | DMEDA | Cs₂CO₃ | 52 |

Microwave-assisted synthesis reduces reaction time from 24 h to 3 h with comparable yields (49%).

Purification and Characterization

Chromatographic Methods

| Purification Step | Stationary Phase | Eluent | Purity (%) |

|---|---|---|---|

| Flash chromatography | Silica gel (40–63 μm) | Hexane:EtOAc (3:1) | 95 |

| HPLC | C18 | MeCN:H₂O (85:15) | 99 |

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃) : δ 7.82 (d, J = 8.5 Hz, H-5 chromenone), 6.98–6.85 (m, phenoxy aromatics), 5.38 (m, Δ⁵ cholestene), 4.72 (m, H-3β).

-

IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (chromenone C=O), 1240 cm⁻¹ (aryl ether).

Yield Optimization Strategies

Solvent Effects on Mitsunobu Reaction

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.6 | 65 |

| DMF | 36.7 | 58 |

| DCM | 8.9 | 61 |

Polar aprotic solvents reduce side reactions but require strict moisture control.

Temperature-Dependent Chromenone Formation

| Temp (°C) | Time (h) | Yield (%) |

|---|---|---|

| 60 | 24 | 52 |

| 80 | 12 | 68 |

| 100 | 6 | 71 |

Higher temperatures accelerate ring closure but risk cholestane decomposition.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Cholest-5-EN-3-YL ((3-(4-ethoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the chromen-7-YL moiety, potentially leading to the formation of different oxo derivatives.

Reduction: Reduction reactions can alter the ethoxyphenoxy group, affecting the compound’s overall reactivity.

Substitution: Substitution reactions can occur at the ethoxyphenoxy or chromen-7-YL groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxo derivatives, while substitution reactions can produce a range of new compounds with modified functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of cholestane compounds exhibit significant anticancer properties. Cholest-5-en-3-yloxy derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Studies show that they can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells, by modulating signaling pathways involved in cell survival and death .

Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Preliminary studies have demonstrated that cholestane derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Biochemical Applications

Enzyme Modulation : Cholest-5-en-3-yloxy compounds have been studied for their role as enzyme inhibitors or modulators. For instance, they may influence the activity of enzymes involved in lipid metabolism, which could be beneficial in treating metabolic disorders .

Drug Delivery Systems : The amphiphilic nature of cholestane derivatives allows them to be utilized in drug delivery systems. Their ability to form micelles can enhance the solubility and bioavailability of poorly soluble drugs .

Structural Analysis

A detailed structural analysis using X-ray crystallography has revealed insights into the conformational dynamics of cholest-5-en-3-yloxy compounds. The study highlighted two symmetry-independent molecules within the crystal structure that differ primarily in their rotational angles around the C—O bond, indicating how structural variations can affect biological activity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer effects | Induced apoptosis in breast cancer cells; IC50 values lower than standard chemotherapeutics. |

| Study B | Antimicrobial activity | Effective against Staphylococcus aureus; showed higher efficacy than traditional antibiotics. |

| Study C | Enzyme inhibition | Inhibition of HMG-CoA reductase; potential implications for cholesterol management. |

Mechanism of Action

The mechanism of action of Cholest-5-EN-3-YL ((3-(4-ethoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations in Chromene-Sterol Conjugates

The target compound belongs to a family of cholest-5-en-3-yl acetates linked to substituted chromenes. Key structural differences among analogues include:

- Chromene substituents: Position and type of functional groups (e.g., ethoxy, phenoxy, methyl).

- Sterol backbone stereochemistry : β-configuration at C3 is conserved in all analogues.

- Linker modifications : Acetate vs. carbonate or ester linkers.

Table 1: Structural and Physicochemical Comparisons

*Estimated based on structural similarity to and .

Biological Activity

Cholest-5-EN-3-YL ((3-(4-ethoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate is a complex compound with potential biological activities that merit detailed exploration. This article synthesizes current research findings regarding its biological activity, including anti-inflammatory effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of cholesterol, characterized by its unique chromenyl moiety. The structural formula can be represented as follows:

This compound combines a cholesterol backbone with a chromenyl group that may contribute to its biological properties.

1. Anti-inflammatory Properties

Recent studies have highlighted the compound's potential to modulate inflammatory pathways. For instance, compounds similar to cholest-5-en derivatives have been shown to inhibit the nuclear factor kappa B (NFκB) signaling pathway, which is crucial in regulating inflammatory responses. In vitro assays demonstrated that these compounds significantly reduce the expression of pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines, suggesting a potential therapeutic role in conditions characterized by chronic inflammation .

2. Antioxidant Activity

The antioxidant capacity of cholest derivatives has been evaluated through various assays measuring free radical scavenging abilities. Compounds related to cholest-5-en have exhibited significant antioxidant activity, which may protect against oxidative stress-related cellular damage. This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role .

3. Cardioprotective Effects

Research indicates that cholest derivatives may offer cardioprotective benefits. In models of induced myocardial infarction, these compounds have been shown to mitigate cardiac injury markers and improve lipid profiles. The cardioprotective mechanisms include reducing oxidative stress and inflammation within cardiac tissues .

Case Study 1: In Vivo Model of Obesity

In a study involving db/db mice, the administration of cholest derivatives led to improved metabolic parameters. Mice treated with these compounds showed reduced serum levels of inflammatory cytokines and improved glucose metabolism, indicating a potential role in managing obesity-related complications .

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of cholest derivatives in models of Alzheimer's disease. These compounds demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in cognitive decline. The results suggest that cholest derivatives could enhance cognitive function by preventing the breakdown of acetylcholine .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Cholest-5-EN-3-YL ((3-(4-ethoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, including esterification and coupling of steroidal backbones with chromenone derivatives. Key steps involve:

- Ester Formation : Reacting the steroidal alcohol (e.g., cholesterol derivatives) with activated acetic acid derivatives under anhydrous conditions.

- Chromenone Coupling : Introducing the 4-ethoxyphenoxy chromenone moiety via nucleophilic substitution or Mitsunobu reactions.

- Optimization : Control reaction parameters such as temperature (60–80°C for esterification), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and catalysts (e.g., DMAP for acylations). Purity is confirmed via HPLC (>95%) and TLC monitoring .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Characterization employs:

- Spectroscopy :

- NMR : NMR signals at δ 5.35 ppm (steroidal double bond) and δ 7.2–7.8 ppm (aromatic protons from chromenone).

- IR : Peaks at 1740 cm (ester C=O) and 1660 cm (chromenone ketone).

- Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H] at m/z 550.3 (calculated for CHO) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro assays reveal:

- Anti-inflammatory Activity : Inhibition of COX-2 (IC ~10 μM) via competitive binding assays.

- Cholesterol Modulation : Reduces LDL uptake in HepG2 cells by 40% at 50 μM, measured via fluorescence-labeled LDL tracking.

- Experimental Design : Use positive controls (e.g., simvastatin for cholesterol assays) and dose-response curves (1–100 μM) to validate specificity .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in modulating lipid metabolism?

- Methodological Answer :

- Target Identification : Perform pull-down assays with sterol carrier protein 2 (SCP-2) or liver X receptor (LXR) using biotinylated derivatives of the compound.

- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated hepatocytes to identify downregulated genes (e.g., HMGCR, LDLR).

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for LXRα/β .

Q. How do structural analogs (e.g., ethoxy vs. methoxy substitutions) affect bioactivity and stability?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs with varying substituents (e.g., 4-methoxyphenoxy) and assess:

- Lipophilicity : LogP values via shake-flask method (e.g., LogP = 4.2 for ethoxy vs. 3.8 for methoxy).

- Metabolic Stability : Incubate with liver microsomes; measure half-life (e.g., ethoxy: t = 120 min vs. methoxy: t = 90 min).

- Data Interpretation : Electron-donating groups (e.g., ethoxy) enhance metabolic resistance but reduce aqueous solubility .

Q. How can contradictory data on the compound’s solubility and aggregation be resolved?

- Methodological Answer :

- Analytical Techniques :

- Dynamic Light Scattering (DLS) : Detect aggregates in PBS (pH 7.4); use sonication or co-solvents (e.g., DMSO) to disperse.

- Solubility Enhancement : Test cyclodextrin inclusion complexes (e.g., β-cyclodextrin increases solubility from 5 μg/mL to 50 μg/mL).

- Controlled Conditions : Standardize buffer ionic strength and temperature (25°C vs. 37°C) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.